molecular formula C20H22O5 B8609554 Diethyl 2-(4-(benzyloxy)phenyl)malonate

Diethyl 2-(4-(benzyloxy)phenyl)malonate

Cat. No.: B8609554
M. Wt: 342.4 g/mol
InChI Key: BQTVVZWIHIDSJL-UHFFFAOYSA-N
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Description

Diethyl 2-(4-(benzyloxy)phenyl)malonate is a useful research compound. Its molecular formula is C20H22O5 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

diethyl 2-(4-phenylmethoxyphenyl)propanedioate

InChI

InChI=1S/C20H22O5/c1-3-23-19(21)18(20(22)24-4-2)16-10-12-17(13-11-16)25-14-15-8-6-5-7-9-15/h5-13,18H,3-4,14H2,1-2H3

InChI Key

BQTVVZWIHIDSJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of NaH (54 gm, 1.11 moles) in dry THF (500 ml) a solution of ethyl 2-(4-(benzyloxy)phenyl)acetate (100 gm, 0.37 moles) in dry THF (100 ml) was added at 0° C. To this was added diethyl carbonate (180 ml, 1.48 mole) dropwise over a period of one hour maintaining the reaction temperature at below 5° C. The reaction mixture was then stirred for 18 hours at 30° C. The contents of the reaction mixture were poured into ice cold water and extracted with ethyl acetate. The organic extract was successively washed with water & brine, dried over sodium sulfate and evaporated under reduced pressure to yield 100 gm of product as white solid.
Name
Quantity
54 g
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reactant
Reaction Step One
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100 g
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reactant
Reaction Step One
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Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A heptane solution of LDA (2.0 M, 36.4 ml, 72.8 mmols) was dropwise added to a THF (130 ml) solution of ethyl 4-benzyloxyphenylacetate (13.1 g, 48.5 mmols) and ethyl chlorocarbonate (9.25 ml, 97.0 mmols), under a nitrogen stream at −70° C. or lower. The reaction mixture was stirred for 15 minutes, then a saturated aqueous ammonium chloride solution was added thereto, and the resulting mixture was allowed to warm to room temperature, and then extracted with diethyl ether. The organic layer was washed with a saturated aqueous sodium chloride solution, and then dried. The solvent was evaporated out in vacuo, and the resulting residue was washed with hexane to obtain the entitled compound (13.8 g) as crystals, which were further recrystallized from hexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
36.4 mL
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reactant
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13.1 g
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reactant
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9.25 mL
Type
reactant
Reaction Step Two
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Quantity
130 mL
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solvent
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two

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